tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate
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Overview
Description
Tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate is a compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is a carbamate derivative and belongs to the class of piperidine compounds. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds demonstrate their potential in forming the basis for various biological activities. For instance, a study on the synthesis, characterization, X-ray diffraction studies, and biological evaluation of a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlights its moderate anthelmintic activity and provides insight into its structural properties (Sanjeevarayappa et al., 2015).
Chemical Properties and Reactivity
- Research on the reactivity of tert-butylcarbene reveals how solvent interactions can influence the outcome of chemical reactions, providing valuable information for the design of synthetic strategies (Ruck & Jones, 1998).
Asymmetric Synthesis and Catalysis
- The development of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation showcases the application of related structural motifs in catalysis, enabling the efficient synthesis of chiral molecules (Imamoto et al., 2012).
Polymer Science
- In the field of polymer science, the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol provides insights into the creation of new materials with desirable thermal and mechanical properties (Hsiao et al., 2000).
Biochemical and Pharmacological Applications
- While not directly related to "tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate," studies on the metabolism of various tert-butyl compounds in biological systems, such as in rats and humans, offer insights into their potential pharmacokinetic behaviors and safety profiles (Daniel et al., 1968).
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Piperidine derivatives are often involved in neurotransmission, so this compound may influence pathways related to neuronal signaling .
Pharmacokinetics
The presence of a carbamate group suggests it may undergo metabolic hydrolysis .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its activity .
properties
IUPAC Name |
tert-butyl N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMLHFPYKJGHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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